Myxol 2'-fucoside Myxol 2'-fucoside (3R,2'S)-Myxol 2'-alpha-L-fucoside is a xanthophyll.
Brand Name: Vulcanchem
CAS No.: 863126-98-1
VCID: VC1934091
InChI: InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1
SMILES: CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O
Molecular Formula: C46H66O7
Molecular Weight: 731 g/mol

Myxol 2'-fucoside

CAS No.: 863126-98-1

Cat. No.: VC1934091

Molecular Formula: C46H66O7

Molecular Weight: 731 g/mol

* For research use only. Not for human or veterinary use.

Myxol 2'-fucoside - 863126-98-1

Specification

CAS No. 863126-98-1
Molecular Formula C46H66O7
Molecular Weight 731 g/mol
IUPAC Name (2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1
Standard InChI Key MUCOHWBULSBLLZ-HWEUHJRUSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O
SMILES CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Composition

Myxol 2'-fucoside has the molecular formula C46H66O7 with a molecular weight of 731.0 g/mol . It is classified as a xanthophyll, which is a type of oxygenated carotenoid. The compound consists of a carotenoid backbone (myxol) with an α-L-fucose sugar moiety attached at the 2'-OH position .

Structural Features

The complete stereochemical designation of the compound is (3R,2'S)-Myxol 2'-alpha-L-fucoside . The structure includes:

  • A β-ionone ring at one end of the molecule

  • A hydroxylated ψ end at the opposite terminus

  • A fucose sugar attached specifically at the 2'-OH position

  • Multiple conjugated double bonds typical of carotenoids

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC46H66O7
Molecular Weight731.02 Daltons
Monoisotopic Weight730.4808544733 Daltons
Stereochemistry(3R,2'S) configuration
ChromophorePolyene with approximately 11 conjugated double bonds
ColorYellow to orange
Absorption maximaSimilar to other myxoxanthophylls

Biological Distribution and Significance

Occurrence in Nature

Myxol 2'-fucoside is exclusively found in cyanobacteria . It has been identified in several species including:

SpeciesForm(s) PresentReference
Synechococcus sp. strain PCC 7002Myxol 2'-fucoside
Anabaena sp. strain PCC 7120Myxol 2'-fucoside, 4-ketomyxol 2'-fucoside
Nostoc communeMyxol 2'-fucoside, 2-hydroxymyxol 2'-fucoside
Synechocystis sp. PCC 6803Myxol 2'-dimethyl-fucoside

Functional Role

In cyanobacteria, myxoxanthophyll compounds including myxol 2'-fucoside are required for normal cell wall structure and thylakoid organization . Research indicates these compounds:

  • Act as natural surfactants in cellular membranes

  • Stabilize membrane structures

  • Potentially regulate membrane permeability to oxygen

  • Contribute to photosynthetic efficiency and protection

Studies with mutants lacking myxoxanthophylls show altered thylakoid arrangement and cell wall structure, confirming the structural importance of these compounds .

Biosynthesis

Biosynthetic Pathway Overview

The biosynthesis of myxol 2'-fucoside begins with all-trans-lycopene, the acyclic precursor of all carotenoids in cyanobacteria . The complete pathway involves multiple enzymatic steps leading to the final glycosylated product.

Key Enzymes and Genes

Two critical enzymes involved in myxoxanthophyll biosynthesis have been identified in Synechococcus sp. strain PCC 7002:

EnzymeGeneFunctionReference
CruFSynPCC7002_A20321'-hydroxylase; adds hydroxyl group to C-1' carbon of lycopene
CruGSynPCC7002_A20312'-O-glycosyltransferase; transfers fucose to 2'-OH position
CrtRVariousβ-carotene hydroxylase; converts deoxymyxol to myxol
WcaGall4826 (in Anabaena)GDP-fucose synthase; required for fucose availability

Homologs of these genes are found in all sequenced genomes of cyanobacteria that synthesize myxoxanthophyll .

Biosynthetic Intermediates

The pathway involves several key intermediates:

  • All-trans-lycopene: The initial precursor molecule

  • 1-hydroxylycopene: Formed by the action of CruF

  • 1'-hydroxy-γ-carotene: Formed by lycopene cyclase activity on 1-hydroxylycopene

  • Plectaniaxanthin (3-deoxymyxol): An intermediate that accumulates in certain mutants

  • Myxol: The immediate precursor before glycosylation

Species-Specific Variations

Variations in Sugar Moiety

Different cyanobacteria produce myxoxanthophyll compounds with different sugar moieties:

SpeciesPrimary Myxoxanthophyll FormSugar ModificationReference
Synechocystis sp. PCC 6803Myxol 2'-dimethyl-fucoside2,4-di-O-methyl-α-L-fucose
Anabaena sp. PCC 7120Myxol 2'-fucosideα-L-fucose
Anabaena variabilis ATCC 29413Free myxol (no glycoside)None
Anabaena variabilis IAM M-3Myxol 2'-fucosideα-L-fucose

Naming Conventions

Due to the variability in sugar moieties, researchers have proposed the following naming convention :

  • When the sugar moiety is unknown: myxol glycoside

  • When known (e.g., rhamnose, α-L-fucose): myxol 2'-rhamnoside, myxol 2'-α-L-fucoside, etc.

The use of the general term "myxoxanthophyll" is advised against as it cannot specify the sugar moiety .

Research Findings

Studies in Synechococcus sp. strain PCC 7002

Mutational and biochemical studies in Synechococcus sp. strain PCC 7002 have provided key insights into myxoxanthophyll biosynthesis :

Novel Compound Identification

Research on myxoxanthophylls has led to the identification of several related compounds:

  • 2-hydroxymyxol 2'-fucoside in Nostoc commune NIES-24, only the second species found to contain 2-hydroxymyxol

  • Deoxymyxol 2'-dimethyl-fucoside in Synechocystis sp. PCC 6803

  • 4-ketomyxol 2'-fucoside in Anabaena sp. strain PCC 7120

Analytical Methods

Several analytical techniques have been employed for identification and characterization of myxol 2'-fucoside:

Analytical MethodApplicationReference
HPLCSeparation and quantification
Field Desorption Mass SpectrometryMolecular weight determination
1H-NMRStructural elucidation
TrimethylsilylationHydroxyl group counting
C18 and C30 HPLCComparative analysis

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